molecular formula C10H11ClN2OS B15244943 6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one

6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B15244943
M. Wt: 242.73 g/mol
InChI Key: UGJLCYFDVGMCCB-UHFFFAOYSA-N
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Description

6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring The presence of a chloropropyl group and a methyl group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines are formed.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Thioethers are commonly formed.

Scientific Research Applications

6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropropyl group allows for covalent binding to nucleophilic sites on proteins, while the thiazolopyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for developing new compounds with specific biological activities .

Properties

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

6-(3-chloropropyl)-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C10H11ClN2OS/c1-7-8(3-2-4-11)9(14)13-5-6-15-10(13)12-7/h5-6H,2-4H2,1H3

InChI Key

UGJLCYFDVGMCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCCCl

Origin of Product

United States

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